
Diethylstilbestrol dipalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Diethylstilbestrol dipalmitate is synthesized through esterification of diethylstilbestrol with palmitic acid. The reaction typically involves the use of a catalyst and occurs under controlled temperature conditions to ensure the formation of the desired ester . Industrial production methods may involve large-scale esterification processes, followed by purification steps to isolate the final product.
Chemical Reactions Analysis
Diethylstilbestrol dipalmitate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions may convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the phenyl rings, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethylstilbestrol dipalmitate has been studied for its applications in various fields:
Chemistry: It is used as a model compound to study esterification and other chemical reactions.
Biology: The compound’s estrogenic properties make it useful in studying hormonal effects and endocrine disruption.
Medicine: Historically, it was used to treat menopausal symptoms due to its prolonged action.
Industry: It has applications in the development of slow-release formulations for hormonal therapies.
Mechanism of Action
Diethylstilbestrol dipalmitate exerts its effects by interacting with estrogen receptors in target cells. These receptors are found in various tissues, including the female reproductive tract, mammary glands, hypothalamus, and pituitary gland . Upon binding to the receptor, the compound activates downstream signaling pathways that regulate gene expression and cellular functions .
Comparison with Similar Compounds
Diethylstilbestrol dipalmitate is unique due to its prolonged duration of action and improved tolerability compared to other diethylstilbestrol esters. Similar compounds include:
Diethylstilbestrol dipropionate: Another ester of diethylstilbestrol with a shorter duration of action.
Diethylstilbestrol: The parent compound, which is less effective and has a shorter duration of action compared to its esters.
These compounds share similar estrogenic properties but differ in their pharmacokinetic profiles and clinical applications.
Properties
CAS No. |
63019-08-9 |
|---|---|
Molecular Formula |
C50H80O4 |
Molecular Weight |
745.2 g/mol |
IUPAC Name |
[4-[(E)-4-(4-hexadecanoyloxyphenyl)hex-3-en-3-yl]phenyl] hexadecanoate |
InChI |
InChI=1S/C50H80O4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)53-45-39-35-43(36-40-45)47(7-3)48(8-4)44-37-41-46(42-38-44)54-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h35-42H,5-34H2,1-4H3/b48-47+ |
InChI Key |
JUHYOIKJCUMOSQ-QJGAVIKSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)/CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


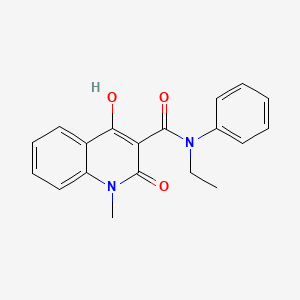

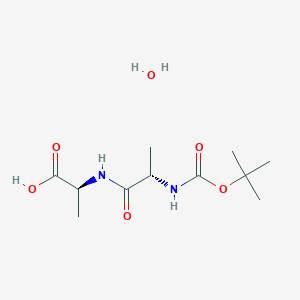
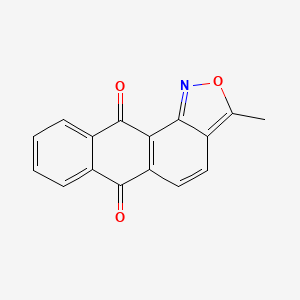
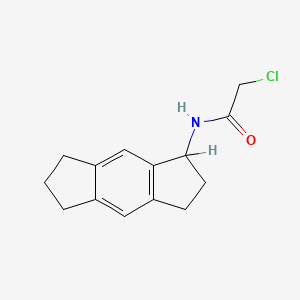
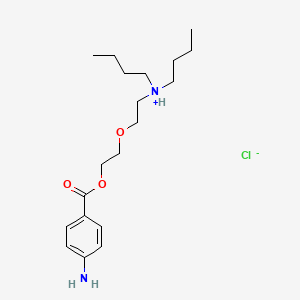
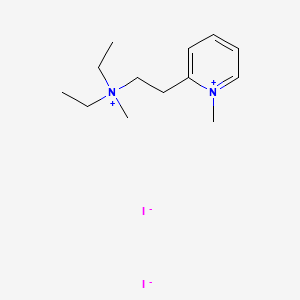


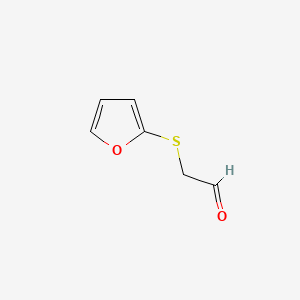
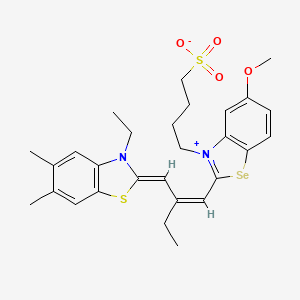
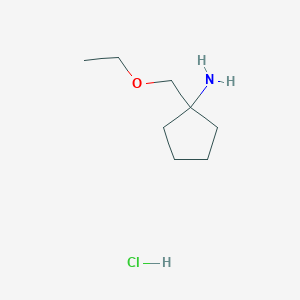
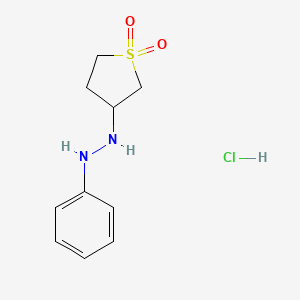
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
